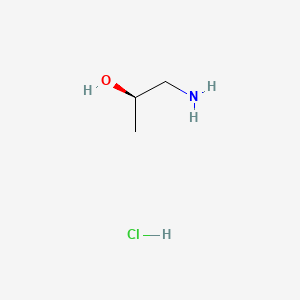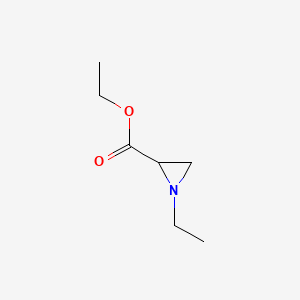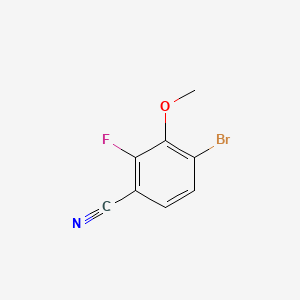
Aliarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aliarin, also known as 1,2-dihydroxyanthraquinone, is an organic compound with the chemical formula C₁₄H₈O₄. Historically, it has been used as a red dye, primarily for dyeing textile fabrics. Originally derived from the roots of plants in the madder genus, this compound became the first natural dye to be produced synthetically in 1869 . It is known for its deep red color and is used in various applications, including as a staining agent in biological research .
Wissenschaftliche Forschungsanwendungen
Aliarin has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed as a staining agent for calcium and certain calcium compounds in biological tissues.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.
Industry: Used in the dyeing of textiles, printing inks, and as a colorant in various industrial applications.
Wirkmechanismus
Target of Action
Aliarin, also known as Alizarin, primarily targets the AHR-CYP1A1 pathway . The AHR (Aryl Hydrocarbon Receptor) is a ligand-activated transcription factor that can be activated by structurally diverse compounds . CYP1A1 (Cytochrome P450 1A1) is an enzyme that plays a crucial role in the metabolism of xenobiotics and endogenous compounds .
Mode of Action
This compound exhibits agonistic activity towards the AHR receptor . It significantly upregulates the expression of CYP1A1 and increases the ethoxyresorufin-O-deethylase activity . This interaction with its targets leads to the activation of the AHR-CYP1A1 signaling pathway .
Biochemical Pathways
The activation of the AHR-CYP1A1 signaling pathway is the primary biochemical pathway affected by this compound . This pathway is crucial for the metabolism of various endogenous compounds and xenobiotics . The downstream effects of this pathway activation are still under investigation.
Pharmacokinetics
It’s known that this compound is a red coloring mordant dye, originally extracted from the roots of madder plants . It has been used in textile and electronics industries and applied to determine the calcium deposits in cell cultures . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the upregulation of CYP1A1 expression and the increase in ethoxyresorufin-O-deethylase activity . This leads to the activation of the AHR-CYP1A1 signaling pathway . It’s important to note that this compound may act as a potential carcinogen, as it significantly enriches several items related to cancer in both do and kegg analysis .
Action Environment
It’s known that this compound has been used in various industries, suggesting that it may be stable under a variety of conditions
Biochemische Analyse
Biochemical Properties
Aliarin plays a significant role in biochemical reactions, particularly in its interaction with calcium ions. It is commonly used in biochemical assays to detect and quantify calcium deposits in cell cultures. This compound binds to calcium ions, forming a complex that can be visualized under a microscope. This interaction is crucial in studies related to bone formation and mineralization. Additionally, this compound has been shown to interact with various enzymes and proteins involved in calcium metabolism, such as alkaline phosphatase, which is essential for the hydrolysis of phosphate esters .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In osteogenic cells, this compound is used to stain and identify areas of calcification, which is a critical step in bone formation. The presence of this compound in cell cultures can indicate the extent of mineralization and the activity of osteoblasts. Furthermore, this compound has been reported to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AHR). Studies have shown that this compound can act as an agonist of the AHR receptor, leading to the activation of the CYP1A1 enzyme and subsequent changes in gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with calcium ions and its role as an agonist of the AHR receptor. When this compound binds to calcium ions, it forms a stable complex that can be visualized using staining techniques. This binding is essential for its use in detecting calcium deposits in biological tissues. Additionally, this compound’s interaction with the AHR receptor leads to the activation of the CYP1A1 enzyme, which plays a role in the metabolism of various xenobiotics. This activation results in changes in gene expression and can influence cellular processes such as cell proliferation and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its staining properties may degrade over extended periods. Studies have shown that the intensity of this compound staining can diminish over time, which may affect the accuracy of long-term experiments. Additionally, prolonged exposure to this compound can lead to cellular toxicity, particularly at higher concentrations. It is important to consider these temporal effects when designing experiments involving this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can be used to visualize calcium deposits without significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular damage and inflammation. Studies in animal models have shown that high doses of this compound can lead to liver toxicity and other systemic effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired staining or biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to calcium metabolism. It interacts with enzymes such as alkaline phosphatase, which is involved in the hydrolysis of phosphate esters and plays a role in bone mineralization. Additionally, this compound’s interaction with the AHR receptor and subsequent activation of the CYP1A1 enzyme indicates its involvement in xenobiotic metabolism. These interactions can influence metabolic flux and the levels of various metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can enter cells through passive diffusion and accumulate in specific subcellular locations, such as the cytoplasm and nucleus. This compound’s ability to bind to calcium ions facilitates its localization to areas of calcification. Additionally, this compound can interact with transporters and binding proteins that influence its distribution within cells. These interactions can affect the localization and accumulation of this compound, impacting its staining properties and biochemical effects .
Subcellular Localization
This compound’s subcellular localization is primarily influenced by its ability to bind to calcium ions. It is commonly found in areas of calcification, such as the extracellular matrix of bone tissue. Within cells, this compound can localize to the cytoplasm and nucleus, where it may interact with various biomolecules. The presence of targeting signals or post-translational modifications can also influence this compound’s localization to specific compartments or organelles. Understanding the subcellular localization of this compound is essential for interpreting its staining patterns and biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
From Anthraquinone: The starting material for the synthesis of Aliarin is anthraquinone. It can be obtained by Friedel-Crafts acylation of benzene with phthalic anhydride. Anthraquinone is then sulfonated with concentrated sulfuric acid at high temperatures to give anthraquinone-β-sulfonic acid.
By Bromination of Anthraquinone: In this method, anthraquinone is brominated to yield dibromo anthraquinone.
Synthesis from Catechol: This compound is obtained when catechol is condensed with phthalic anhydride in the presence of anhydrous aluminum chloride or concentrated sulfuric acid at 70°C.
Industrial Production Methods
The industrial production of this compound typically involves the conversion of anthraquinone-2-sulfonic acid to 2-hydroxyanthraquinone using hot potassium hydroxide and oxidation with sodium nitrate or sodium chlorate in alkaline media .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Aliarin can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: this compound can participate in substitution reactions, where its hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different properties and applications.
Vergleich Mit ähnlichen Verbindungen
Aliarin is often compared with other anthraquinone-based compounds such as purpurin and anthraquinone itself. While all these compounds share a similar core structure, this compound is unique due to its specific hydroxylation pattern, which gives it distinct chemical and physical properties . Similar compounds include:
Purpurin: Another anthraquinone derivative with additional hydroxyl groups.
Anthraquinone: The parent compound from which this compound is derived.
Quinacridones: Synthetic pigments that have replaced this compound in some applications due to their superior lightfastness.
This compound’s unique properties make it valuable in various applications, from textile dyeing to biological research, highlighting its versatility and importance in both historical and modern contexts.
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)phenyl]-3,6-dimethoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O8/c1-11(10-23)4-5-12-8-13(6-7-14(12)24)20-22(29-3)19(27)17-16(30-20)9-15(25)21(28-2)18(17)26/h6-9,11,23-26H,4-5,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVYYPSDJMDDBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is aliarin and what is its known biological activity?
A1: this compound is a flavonoid compound found in Dodonaea viscosa. [, ] It has been identified as a potential partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ). [] PPARγ agonists are known for their role in improving adipose tissue function and are widely used in diabetes mellitus therapy.
Q2: How does this compound interact with PPARγ and what are the downstream effects?
A2: While the exact mechanism of interaction between this compound and PPARγ requires further investigation, it is known that partial agonists can bind to and activate the receptor, albeit with lower efficacy compared to full agonists. [] This interaction can lead to downstream effects such as adipogenesis, the process of generating mature fat cells from precursor cells. In studies using 3T3-L1 cells, this compound treatment induced adipogenesis, increased adiponectin mRNA levels (a marker of improved insulin sensitivity), and enhanced insulin sensitivity. []
Q3: Besides its potential antidiabetic effects, does this compound exhibit other biological activities?
A3: Yes, studies have shown that the ethanolic extract of Dodonaea viscosa, which contains this compound, exhibits significant anti-inflammatory activity. [] In a rat model of granulomatous tissue formation, the extract showed comparable efficacy to the standard anti-inflammatory drug nimesulide. [] Although the specific contribution of this compound to this effect was not isolated in this study, it suggests potential broader therapeutic applications for this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B592739.png)





![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)

![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)
